

Synthesis and Structural Elucidation of Miripirium Chloride: A Technical Guide

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Compound of Interest

Compound Name: *Miripirium chloride*

Cat. No.: *B135526*

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Abstract

This technical guide provides a comprehensive overview of the synthesis and structural elucidation of **Miripirium chloride** (4-methyl-1-tetradecylpyridin-1-ium chloride), a quaternary ammonium salt utilized as an antimicrobial preservative. This document details the chemical synthesis, based on established methodologies for analogous compounds, and outlines the analytical techniques employed for its structural confirmation. Detailed experimental protocols, tabulated physicochemical and spectral data, and visualizations of the synthetic pathway and proposed antimicrobial mechanism are presented to support researchers and professionals in the fields of medicinal chemistry and drug development.

Introduction

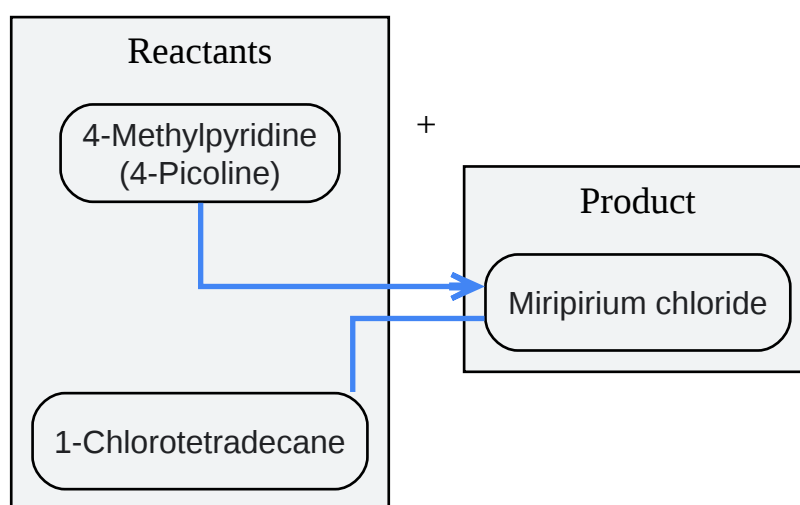
Miripirium chloride is a cationic surfactant and antiseptic agent.[1] Its structure consists of a pyridine ring N-alkylated with a C14 tetradecyl chain and substituted with a methyl group at the 4-position.[2] This amphiphilic nature allows it to interact with microbial cell membranes, leading to its antimicrobial properties. It is notably used as a preservative in some pharmaceutical formulations.[1] A thorough understanding of its synthesis and structural characteristics is essential for its quality control, formulation development, and evaluation of its biological activity.

Synthesis of Miripirium Chloride

The synthesis of **Miripirium chloride** is achieved through a classic SN2 reaction known as the Menshutkin reaction. This involves the quaternization of a tertiary amine, in this case, 4-methylpyridine (also known as 4-picoline or γ -picoline), with an alkyl halide, 1-chlorotetradecane. The nitrogen atom of the pyridine ring acts as a nucleophile, attacking the electrophilic carbon of the 1-chlorotetradecane and displacing the chloride ion.

Reaction Scheme

The overall reaction is as follows:



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Caption: General reaction scheme for the synthesis of **Miripirium chloride**.

Experimental Protocol

This protocol is based on established procedures for the synthesis of similar N-alkylpyridinium salts.[3][4]

Materials:

- 4-Methylpyridine (4-Picoline), purified
- 1-Chlorotetradecane

- Anhydrous acetonitrile (or another suitable polar aprotic solvent)
- Diethyl ether (for washing)
- Ethanol and water (for recrystallization)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methylpyridine (1.0 equivalent) in anhydrous acetonitrile.
- Add 1-chlorotetradecane (1.0 to 1.1 equivalents) to the solution.
- Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature. The product, **Miripirium chloride**, should precipitate as a white solid.
- Collect the solid product by vacuum filtration.
- Wash the collected solid with diethyl ether to remove any unreacted starting materials.
- Dry the product under vacuum.
- For further purification, the crude product can be recrystallized from a suitable solvent mixture, such as ethanol and water.

Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₂₀ H ₃₆ ClN	[1]
Molecular Weight	325.97 g/mol	[1]
Appearance	Solid powder	[1]
CAS Number	2748-88-1	[1]
IUPAC Name	4-methyl-1-tetradecylpyridin-1-ium chloride	[2]

Structural Elucidation

The structure of the synthesized **Miripirium chloride** is confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. For **Miripirium chloride**, both ¹H and ¹³C NMR would be utilized.

¹H NMR Spectroscopy:

The ¹H NMR spectrum is expected to show characteristic signals for the protons of the pyridinium ring, the methyl group, and the long tetradecyl chain. The protons on the pyridinium ring will be deshielded due to the positive charge on the nitrogen atom.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule, providing further confirmation of the structure.

Predicted NMR Data:

Based on the known structure and data from analogous compounds[5], the following chemical shifts are predicted for **Miripirium chloride** in CDCl₃.

Assignment	Predicted ^1H NMR (ppm)	Predicted ^{13}C NMR (ppm)
Pyridinium-H (ortho to N)	~8.8	~145
Pyridinium-H (meta to N)	~7.7	~128
Pyridinium-C (para to N)	-	~154
Pyridinium-CH ₃	~2.6	~22
N-CH ₂ -	~4.5	~60
-(CH ₂) ₁₂ -	~1.2-1.4	~22-32
-CH ₃ (tetradecyl)	~0.9	~14

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For **Miripirium chloride**, Electrospray Ionization (ESI) would be a suitable technique. The expected mass spectrum would show a prominent peak for the cationic part of the molecule, $[\text{C}_{20}\text{H}_{36}\text{N}]^+$, at m/z 290.51.^[6]

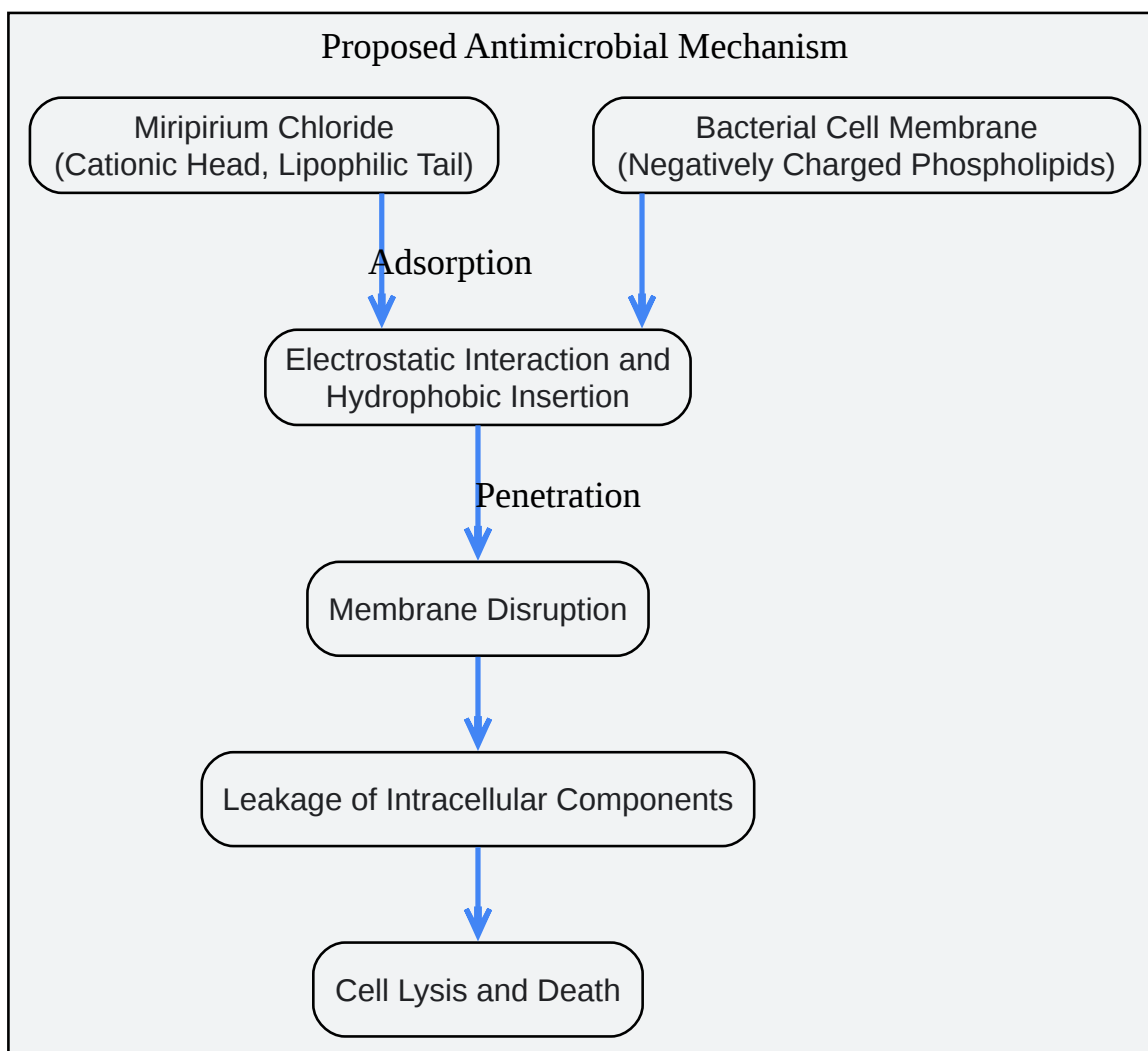
Ion	Expected m/z
$[\text{C}_{20}\text{H}_{36}\text{N}]^+$	290.51

X-Ray Crystallography

Single-crystal X-ray crystallography could provide the definitive three-dimensional structure of **Miripirium chloride** in the solid state. This technique would allow for the precise determination of bond lengths, bond angles, and the overall molecular conformation, as well as the packing of the ions in the crystal lattice. To date, no public crystal structure of **Miripirium chloride** has been reported.

Proposed Antimicrobial Mechanism of Action

As a quaternary ammonium compound, the antimicrobial activity of **Miripirium chloride** is attributed to its ability to disrupt microbial cell membranes.



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Caption: Proposed mechanism of antimicrobial action for **Miripirium chloride**.

The positively charged pyridinium headgroup interacts electrostatically with the negatively charged components of the bacterial cell membrane, such as phospholipids. The long, lipophilic tetradecyl tail then inserts into and disrupts the hydrophobic core of the lipid bilayer. This leads to a loss of membrane integrity, leakage of essential intracellular components, and ultimately, cell lysis and death.

Conclusion

This technical guide has detailed the synthesis of **Miripirium chloride** via the Menshutkin reaction and outlined the key analytical methods for its structural elucidation. While specific experimental data for **Miripirium chloride** is not widely available in public literature, this guide provides robust, inferred protocols and expected analytical outcomes based on established chemical principles and data from closely related compounds. The information presented herein serves as a valuable resource for researchers and professionals involved in the synthesis, characterization, and application of this important antimicrobial agent.

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